

The physicochemical properties of Cdk12-IN-2 for research applications

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Compound of Interest

Compound Name: Cdk12-IN-2

Cat. No.: B10788840

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An In-Depth Technical Guide to **Cdk12-IN-2** for Research Applications

Introduction

Cyclin-dependent kinase 12 (CDK12), a member of the serine/threonine protein kinase family, plays a pivotal role in the regulation of gene transcription.^{[1][2]} In complex with its regulatory partner, Cyclin K (CycK), CDK12 is a key transcriptional kinase that phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II).^{[1][2][3][4]} This action is crucial for promoting transcriptional elongation, particularly for a subset of long genes involved in the DNA Damage Response (DDR), such as BRCA1, ATR, FANCI, and FANCD2.^{[1][5][6][7][8][9]} Given its critical role in maintaining genomic stability, CDK12 has emerged as a significant therapeutic target in oncology.^{[1][6][10]}

Cdk12-IN-2 is a potent and selective nanomolar inhibitor of CDK12, designed as a chemical probe for the functional study of CDK12 and as a scaffold for further drug discovery.^{[2][11][12]} Its ability to induce a "BRCAness" phenotype by downregulating homologous recombination (HR) repair genes makes it a valuable tool for investigating synthetic lethal interactions, particularly with PARP inhibitors.^{[1][10]} This guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental applications of **Cdk12-IN-2** for researchers in drug development and cancer biology.

Physicochemical Properties

Cdk12-IN-2 possesses favorable physicochemical properties for a chemical probe.^{[2][11]} Key identifying and solubility information is summarized below. For experimental use, it is recommended to store the compound at -20°C or -80°C.^{[13][14]}

Property	Value	Reference
Chemical Name	N-[trans-4-[(5-cyano-2-pyridinyl)amino]cyclohexyl]-N-[4-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)phenyl]-N'-(phenylmethyl)-urea	[15]
Synonyms	Cdk12 Inhibitor 2, Cyclin-dependent Kinase 12-IN-2	[15]
CAS Number	2244987-03-7	[15]
Molecular Formula	C ₃₂ H ₃₂ N ₆ O ₂	[15]
Molecular Weight	532.6 g/mol	[15]
Solubility	DMSO: Sparingly soluble (1-10 mg/ml) Ethanol: Slightly soluble (0.1-1 mg/ml)	[15]
Storage	Store at -20°C or -80°C	[13][14]

Biological Activity and Selectivity

Cdk12-IN-2 is a highly potent inhibitor of CDK12 and its closest homolog, CDK13.^{[11][16]} It demonstrates excellent selectivity against other cyclin-dependent kinases, making it a precise tool for interrogating CDK12-specific functions.^{[11][15][16]}

Kinase Inhibitory Profile

The inhibitory activity of **Cdk12-IN-2** has been characterized against a panel of kinases, highlighting its selectivity.

Kinase Target	IC ₅₀ (nM)	Reference
CDK12	52	[2] [11] [16]
CDK13	10	[15] [16]
CDK9	16,000	[15]
CDK2	>100,000	[15]
CDK7	>10,000	[15]
CDK8	>10,000	[15]

Cellular Activity

In cellular contexts, **Cdk12-IN-2** effectively inhibits the phosphorylation of RNAP II and suppresses the growth of cancer cell lines, particularly those sensitive to DDR pathway disruption.

Cellular Assay	Cell Line	IC ₅₀ (μM)	Reference
RNAP II Ser2 Phosphorylation Inhibition	SK-BR-3	0.185 - 0.195	[11] [15]
Cell Growth Inhibition	SK-BR-3	0.8	[11]

Mechanism of Action

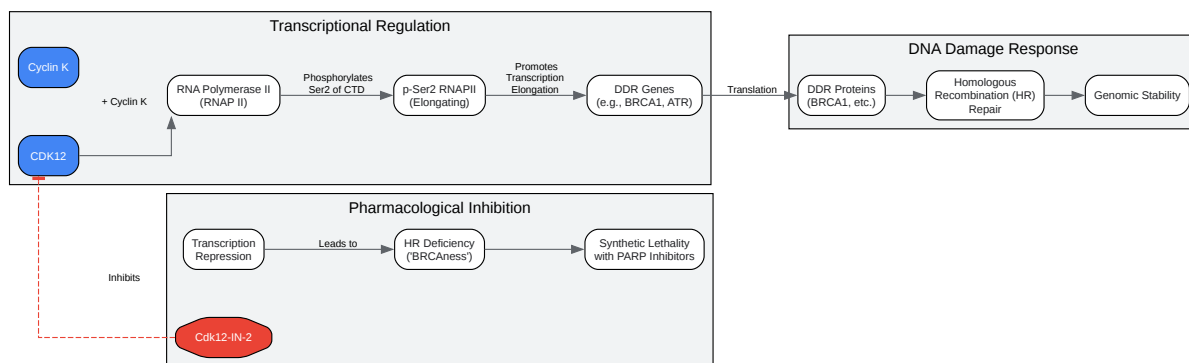
The primary mechanism of action for **Cdk12-IN-2** is the direct inhibition of the kinase activity of the CDK12/CycK complex.[\[10\]](#) CDK12 is responsible for phosphorylating Serine 2 (Ser2) residues within the C-terminal domain (CTD) of RNA Polymerase II, a critical step for the transition from transcription initiation to productive elongation.[\[2\]](#)[\[3\]](#)[\[4\]](#) By blocking this phosphorylation, **Cdk12-IN-2** disrupts the transcription of a specific subset of genes.[\[2\]](#)[\[11\]](#) Notably, genes that are particularly long and involved in the DNA damage response (DDR), such as BRCA1 and ATR, are highly dependent on CDK12 activity for their expression.[\[6\]](#)[\[7\]](#)[\[9\]](#) Inhibition of CDK12 leads to a decrease in the mRNA and protein levels of these key DDR factors, resulting in impaired homologous recombination (HR) repair.[\[10\]](#)[\[17\]](#) This induced

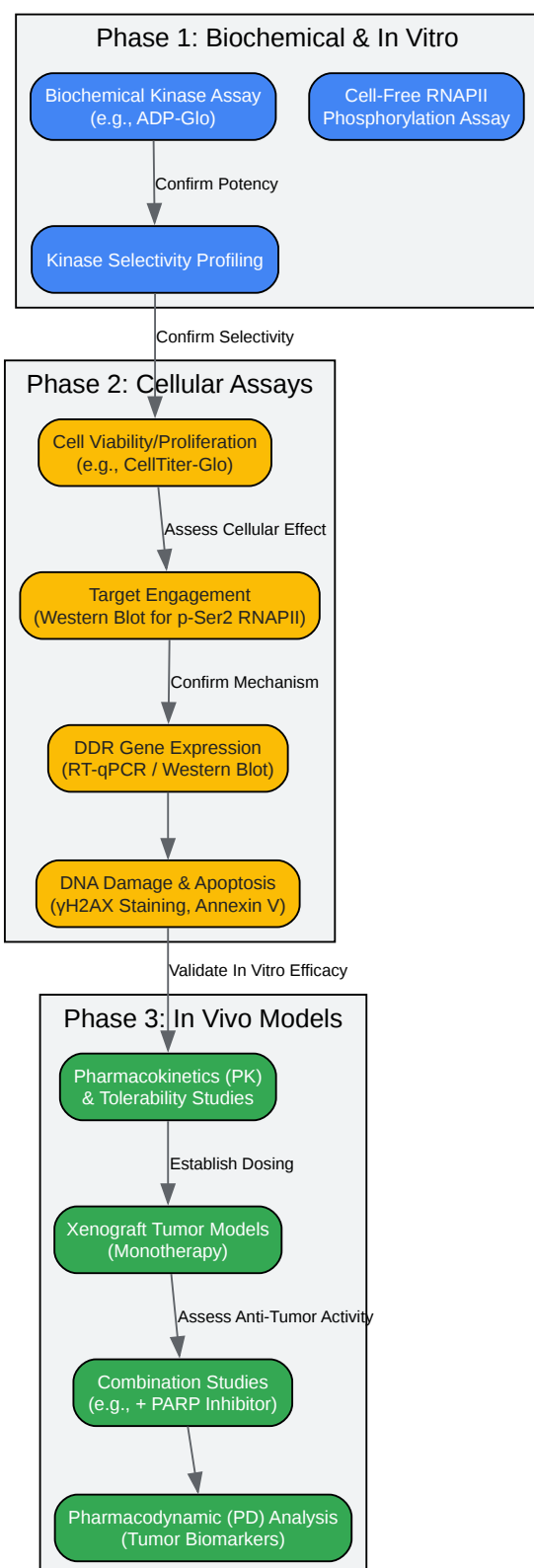
deficiency in HR renders cancer cells vulnerable to DNA-damaging agents and creates a synthetic lethal relationship with inhibitors of other DNA repair pathways, such as PARP inhibitors.^{[1][18]}

Signaling Pathways and Experimental Workflows

CDK12 Signaling Pathway

The following diagram illustrates the central role of CDK12 in transcriptional regulation and the DNA damage response, and the mechanism by which **Cdk12-IN-2** exerts its effects.





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